Imunovir; Delimmun; Groprinosin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

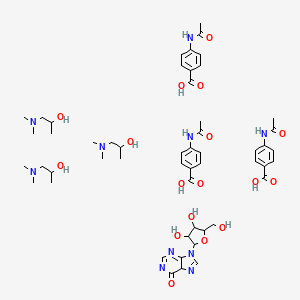

It is a combination of inosine and dimepranol acedoben (a salt of acetamidobenzoic acid and dimethylaminoisopropanol) in a 1:3 ratio . This compound has been widely used since its initial approval in 1971 for the treatment of various viral infections, including herpes simplex virus, human papillomavirus, and acute respiratory infections .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Inosine pranobex is synthesized through a combination of inosine and dimepranol acedoben. The reaction involves the formation of a salt between acetamidobenzoic acid and dimethylaminoisopropanol, followed by the addition of inosine . The process typically requires controlled conditions to ensure the correct molar ratio and purity of the final product.

Industrial Production Methods: Industrial production of inosine pranobex involves large-scale synthesis using similar reaction conditions as in laboratory settings but with enhanced efficiency and yield. The process includes rigorous quality control measures to ensure the consistency and safety of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: Inosine pranobex undergoes various chemical reactions, including:

Oxidation: Inosine can be oxidized to form hypoxanthine and subsequently xanthine and uric acid.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly involving the amino groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Nucleophilic reagents like ammonia or amines are often employed.

Major Products Formed:

Oxidation: Hypoxanthine, xanthine, and uric acid.

Reduction: Reduced forms of inosine derivatives.

Substitution: Various substituted inosine derivatives.

Applications De Recherche Scientifique

Inosine pranobex has a wide range of scientific research applications:

Chemistry: Used as a model compound for studying nucleoside analogs and their reactions.

Biology: Investigated for its effects on cellular metabolism and immune response modulation.

Medicine: Widely used in the treatment of viral infections, including herpes simplex virus, human papillomavirus, and acute respiratory infections.

Industry: Utilized in the pharmaceutical industry for the production of antiviral medications.

Mécanisme D'action

Inosine pranobex exerts its effects through multiple mechanisms:

Immunomodulation: It enhances T-cell lymphocyte proliferation and activity of natural killer cells, increasing levels of pro-inflammatory cytokines. This helps restore deficient immune responses in immunosuppressed patients.

Antiviral Properties: The compound inhibits viral RNA synthesis by interfering with transcription and translation processes at the cellular level.

Comparaison Avec Des Composés Similaires

Inosine: A naturally occurring purine nucleoside with immunomodulatory and neuroprotective properties.

Acyclovir: An antiviral medication used primarily for treating herpes simplex virus infections.

Uniqueness of Inosine Pranobex: Inosine pranobex is unique due to its dual action as both an immunomodulator and antiviral agent. Unlike other similar compounds, it not only inhibits viral replication but also enhances the host’s immune response, making it particularly effective in treating immunosuppressed patients .

Propriétés

Formule moléculaire |

C52H78N10O17 |

|---|---|

Poids moléculaire |

1115.2 g/mol |

Nom IUPAC |

4-acetamidobenzoic acid;9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one;1-(dimethylamino)propan-2-ol |

InChI |

InChI=1S/C10H12N4O5.3C9H9NO3.3C5H13NO/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18;3*1-6(11)10-8-4-2-7(3-5-8)9(12)13;3*1-5(7)4-6(2)3/h2-7,10,15-17H,1H2;3*2-5H,1H3,(H,10,11)(H,12,13);3*5,7H,4H2,1-3H3 |

Clé InChI |

CICINYKKPVZUJZ-UHFFFAOYSA-N |

SMILES canonique |

CC(CN(C)C)O.CC(CN(C)C)O.CC(CN(C)C)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.CC(=O)NC1=CC=C(C=C1)C(=O)O.C1=NC(=O)C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl [2-(3-morpholinyl)ethyl]carbamate hydrochloride](/img/structure/B14799997.png)

![N'-[(E)-(2,4-dimethylphenyl)methylidene]biphenyl-4-carbohydrazide](/img/structure/B14800010.png)

![1-Piperazinecarboxylic acid, 4-[[3-(8-oxa-3-azabicyclo[3.2.1]oct-3-yl)-4-(trifluoromethyl)phenyl]methyl]-, 2,2,2-trifluoro-1-(trifluoromethyl)ethyl ester](/img/structure/B14800013.png)

![calcium;19,21-dihydroxy-22-[(5S)-5-[(5S)-5-(1-hydroxyethyl)-5-methyloxolan-2-yl]-5-methyloxolan-2-yl]-4,6,8,12,14,18,20-heptamethyl-11-oxido-9-oxodocosa-10,16-dienoate](/img/structure/B14800018.png)

![2-(7,8-Difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-11-methoxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione](/img/structure/B14800033.png)

![4-[(2E)-2-(2-hydroxybenzylidene)hydrazinyl]-N-(4-iodophenyl)-4-oxobutanamide](/img/structure/B14800038.png)

![2-chloro-N-{3-[(4-methylpiperazin-1-yl)carbonyl]phenyl}benzamide](/img/structure/B14800063.png)

![Disodium (6-(5-fluoro-2-(3,4,5-trimethoxyphenylamino)pyrimidin-4-ylamino)-2,2-dimethyl-3-oxo-2H-pyrido[3,2-b][1,4]oxazin-4(3H)-yl)methyl dihydrogen phosphate](/img/structure/B14800076.png)

![2-[2-(butan-2-yl)phenoxy]-N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14800084.png)